

# Behavior of Tin and Antimony in Secondary Copper Smelting: A Comparative Guide

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This guide provides a comparative analysis of the behavior of tin (Sn) and antimony (Sb) during the secondary smelting of copper. The presence of these elements, often found in electronic waste, significantly impacts the refining process and the final purity of the copper.

Understanding their distribution between the molten copper, slag, and gas phases under various conditions is crucial for process optimization and impurity management. This document summarizes key experimental findings on the slagging behavior of tin and antimony and contrasts it with alternative removal methods.

## I. Slagging Behavior of Tin and Antimony: An Experimental Analysis

Recent research has provided detailed insights into the distribution of tin and antimony in a simulated secondary copper smelting environment. The primary factors influencing their behavior are oxygen partial pressure ( $pO_2$ ) and the composition of the slag, particularly its basicity.

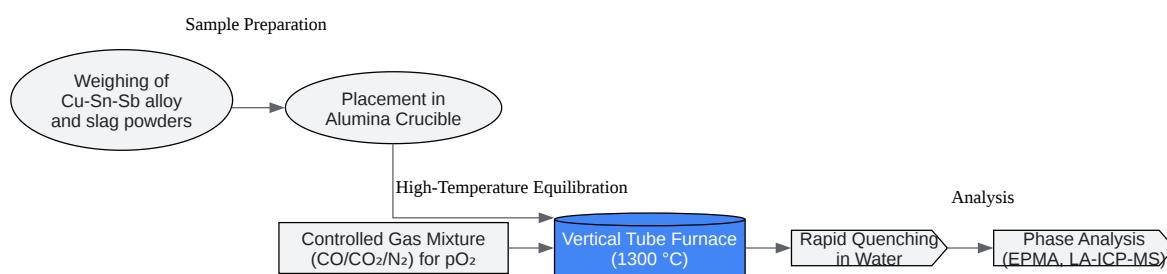
## Experimental Protocol

A key study investigated the equilibrium distribution of tin and antimony between a metallic copper alloy and an iron-silicate slag saturated with iron-alumina spinel.<sup>[1]</sup> The experiments were conducted at a temperature of 1300 °C, which is representative of industrial secondary copper smelting operations.<sup>[1]</sup> The oxygen partial pressure was systematically varied from

$10^{-10}$  to  $10^{-5}$  atm to simulate the range of conditions from reducing to oxidizing stages in the smelting process.[1] To assess the impact of slag basicity, experiments were performed with and without the addition of 5 wt% potassium oxide ( $K_2O$ ).[1]

The experimental procedure involved the equilibration of pre-mixed copper alloy and slag powders in alumina crucibles within a vertical tube furnace.[2] A controlled gas mixture of CO,  $CO_2$ , and  $N_2$  was used to maintain the desired oxygen partial pressure.[2] After an equilibration period, the samples were rapidly quenched in water to preserve the high-temperature phase distributions.[2] The compositions of the resulting copper alloy and slag phases were then determined using electron probe microanalysis (EPMA) and laser ablation–inductively coupled plasma–mass spectrometry (LA-ICP-MS).[2]

Below is a diagram illustrating the experimental workflow:



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**Figure 1:** Experimental workflow for studying Sn/Sb distribution.

## Data Presentation: Distribution of Tin and Antimony

The distribution of an element between the copper and slag phases is quantified by the distribution coefficient (LCu/slag), which is the weight percentage of the element in the copper

phase divided by its weight percentage in the slag phase.[1] A higher distribution coefficient indicates a greater tendency for the element to remain in the molten copper.

Table 1: Concentration of Tin and Antimony in Copper Alloy and Slag at 1300 °C

Oxygen Partial Pressure (atm)	Slag Composition	Sn in Copper (wt%)	Sn in Slag (wt%)	Sb in Copper (wt%)	Sb in Slag (wt%)
$10^{-10}$	Fe-silicate	~0.45	~0.01	~0.48	~0.005
$10^{-8}$	Fe-silicate	~0.45	~0.1	~0.48	~0.01
$10^{-6}$	Fe-silicate	~0.2	~0.4	~0.45	~0.1
$10^{-5}$	Fe-silicate	~0.05	~0.5	~0.3	~0.4
$10^{-10}$	Fe-silicate + 5% K <sub>2</sub> O	~0.45	<0.01	~0.48	<0.005
$10^{-8}$	Fe-silicate + 5% K <sub>2</sub> O	~0.45	~0.05	~0.48	~0.01
$10^{-6}$	Fe-silicate + 5% K <sub>2</sub> O	~0.25	~0.3	~0.45	~0.08
$10^{-5}$	Fe-silicate + 5% K <sub>2</sub> O	~0.08	~0.4	~0.35	~0.3

Data extracted and synthesized from Klemettinen et al. (2019).[1]

Table 2: Distribution Coefficients of Tin and Antimony (LCu/slag) at 1300 °C

Oxygen Partial Pressure (atm)	Slag Composition	LCu/slag (Sn)	LCu/slag (Sb)
$10^{-10}$	Fe-silicate	~60	~100
$10^{-8}$	Fe-silicate	~4.5	~50
$10^{-6}$	Fe-silicate	~0.5	~4.5
$10^{-5}$	Fe-silicate	~0.1	~0.75
$10^{-10}$	Fe-silicate + 5% K <sub>2</sub> O	~70	~120
$10^{-8}$	Fe-silicate + 5% K <sub>2</sub> O	~9	~60
$10^{-6}$	Fe-silicate + 5% K <sub>2</sub> O	~0.8	~5.5
$10^{-5}$	Fe-silicate + 5% K <sub>2</sub> O	~0.2	~1.2

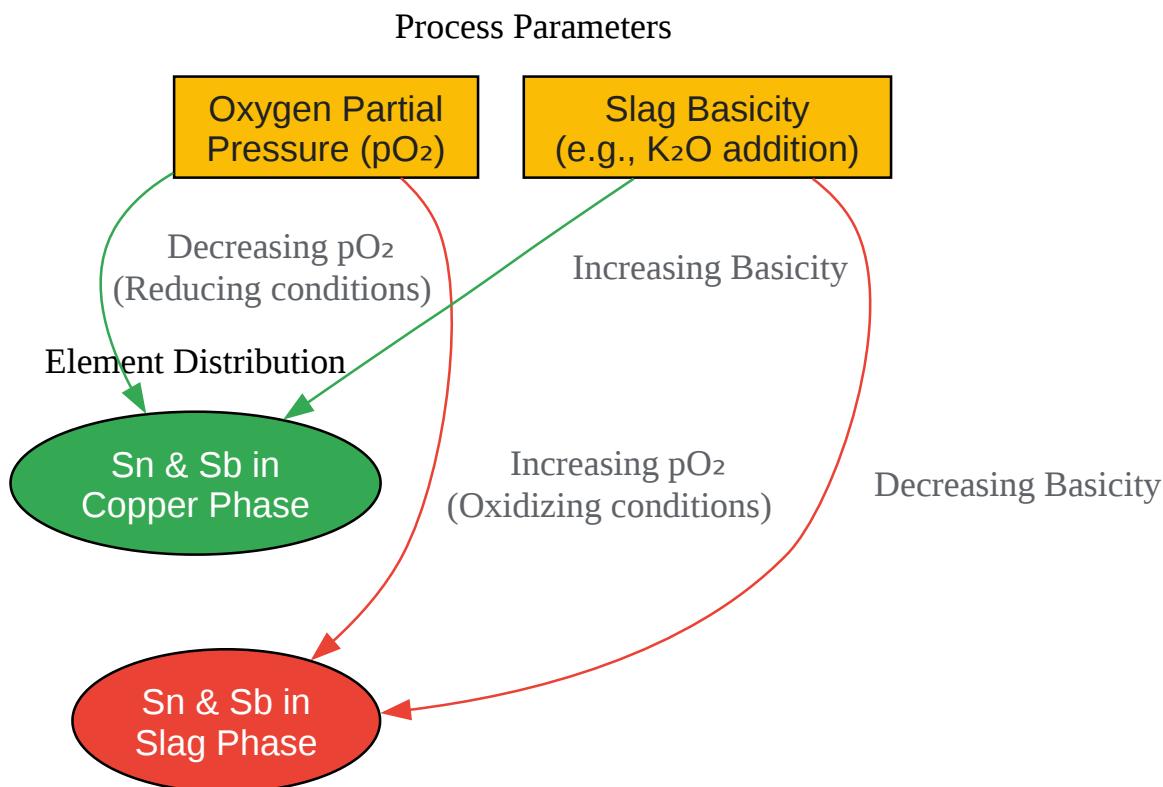
Data calculated from values presented in Klemettinen et al. (2019).[\[1\]](#)

## Key Findings and Logical Relationships

The experimental data reveals a strong dependence of tin and antimony behavior on the oxygen partial pressure.[\[1\]](#) Under highly reducing conditions (low pO<sub>2</sub>), both elements preferentially report to the metallic copper phase, as indicated by their high distribution coefficients.[\[1\]](#) As the oxygen partial pressure increases, promoting more oxidizing conditions, both tin and antimony are increasingly oxidized and transferred to the slag phase.[\[1\]](#)

The addition of a basic oxide like K<sub>2</sub>O to the slag was found to increase the distribution coefficients for both metals.[\[1\]](#) This suggests that increasing the basicity of the slag makes it less favorable for holding the acidic oxides of tin (SnO) and antimony (Sb<sub>2</sub>O<sub>3</sub>), thereby promoting their retention in the copper melt.[\[1\]](#)

The following diagram illustrates the influence of process parameters on the distribution of tin and antimony.



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**Figure 2:** Influence of pO<sub>2</sub> and slag basicity on Sn/Sb distribution.

## II. Comparison with Alternative Removal Methods

While controlling oxygen potential and slag composition are primary levers for managing tin and antimony, other fluxing agents are used in industrial practice, particularly for antimony removal.

### Soda Ash (Na<sub>2</sub>CO<sub>3</sub>) Fluxing

The use of soda ash is a well-established method for the removal of arsenic and antimony from molten copper. The process involves injecting powdered sodium carbonate into the molten copper bath, often under oxidizing conditions created by blowing air into the melt. The soda ash reacts with the oxides of arsenic and antimony to form a separate slag layer (sodium arsenate and antimonate) that can be skimmed off.

## Comparative Performance:

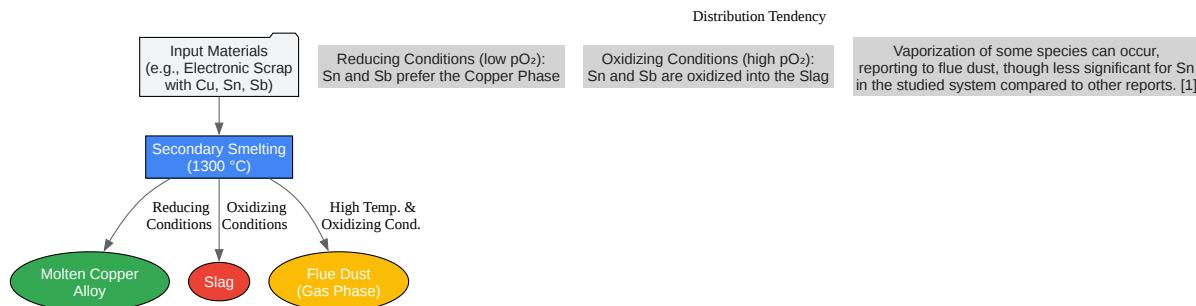
- Selectivity: Soda ash treatment is generally more effective for arsenic removal than for antimony. In baths containing both elements in similar concentrations, the ratio of arsenic to antimony removed can be approximately 6 to 1.
- Efficiency: The effectiveness of soda ash fluxing is highly dependent on ensuring the impurities are first oxidized. The method of introducing the flux is also critical; injecting it below the surface of the melt is more efficient than simply adding it to the surface.
- Data Availability: While the efficacy of soda ash treatment is known, comprehensive, publicly available experimental data directly comparing its performance with iron-silicate slagging under systematically varied conditions is limited. The removal efficiency is often reported in terms of the final impurity levels achieved rather than distribution coefficients. For instance, one study noted that a copper charge with nearly 0.1% arsenic could be refined to 0.0016% arsenic using this method.

Table 3: Comparison of Impurity Removal Strategies

Feature	Iron-Silicate Slagging	Soda Ash Fluxing
Primary Mechanism	Oxidation and dissolution into a silicate slag.	Oxidation and reaction with a basic flux to form a separate slag phase.
Primary Control Parameters	Oxygen partial pressure, slag basicity (e.g., CaO, K <sub>2</sub> O addition).	Amount of soda ash, degree of initial oxidation of the melt.
Target Impurities	Tin, Antimony, and other oxidizable elements.	Primarily Arsenic and Antimony.
Advantages	Integrated into the main smelting process. Can manage a range of impurities.	Highly effective for arsenic and antimony removal to low levels.
Limitations	Removal of Sn and Sb requires highly oxidizing conditions, which can lead to increased copper loss to the slag.	Generates a separate, often corrosive, slag that requires handling. Less effective for tin.

### III. Overall Distribution Pathway

In secondary copper smelting, tin and antimony can be distributed among three phases: the molten copper alloy, the slag, and the flue dust (gas phase). The dominant pathway depends on the specific process stage and conditions.

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**Figure 3:** General distribution pathways for Sn and Sb.

While the experimental data presented focuses on the copper-slag distribution, it is noted that significant vaporization of tin was not observed under the specific conditions of the key study using alumina crucibles.<sup>[1]</sup> However, other studies and industrial experience suggest that under certain oxidizing conditions, volatilization can be a notable pathway for impurity removal, with the elements being captured in the flue dust.<sup>[1]</sup>

## Conclusion

The behavior of tin and antimony in secondary copper smelting is predominantly governed by the oxygen potential and slag chemistry.

- Reducing conditions favor the retention of both tin and antimony in the molten copper.
- Oxidizing conditions promote their transfer into the slag phase. This effect is more pronounced for tin than for antimony at moderately oxidizing conditions.

- Increased slag basicity (e.g., through K<sub>2</sub>O addition) enhances the retention of tin and antimony in the copper, which can be beneficial if subsequent refining steps are planned for their recovery.
- Soda ash fluxing presents a targeted and effective alternative for removing antimony, and especially arsenic, but is a separate treatment step and is less effective for tin.

The choice of the optimal strategy for managing tin and antimony depends on the overall process flow, the specific concentrations of these impurities in the feed material, and the desired final purity of the copper anode. The data presented in this guide provides a quantitative basis for process modeling and optimization.

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